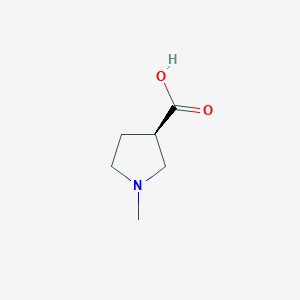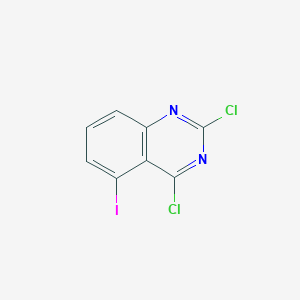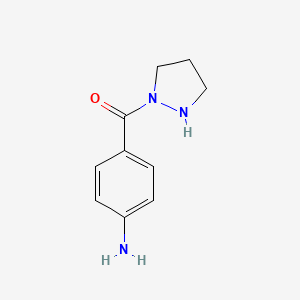
(R)-1-Methylpyrrolidine-3-carboxylic acid
Descripción general
Descripción
A compound’s description often includes its common and IUPAC name, its molecular formula, and its structural formula. It may also include the compound’s natural occurrence or synthetic production .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. The type of reaction (e.g., acid-base, redox, substitution, etc.) and the conditions under which it occurs are usually studied .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral properties .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Antibacterial Properties
(R)-1-Methylpyrrolidine-3-carboxylic acid plays a significant role in the asymmetric synthesis of various compounds. For instance, it was involved in the efficient asymmetric synthesis of enantiomers of a potent quinolonecarboxylic acid class antibacterial agent, showing better in vivo activity and solubility profile compared to its racemic form, which can be crucial in clinical applications (Rosen et al., 1988).
Enantiomeric Resolution Studies
The compound has been studied in the context of enantiomeric resolution. An example is its involvement in the dielectrically controlled resolution (DCR) of 2-methylpyrrolidine by tartaric acid, which highlighted its utility in resolving chiral spaces formed in crystal structures (Sakurai et al., 2006).
Non-precursor in Alkaloid Biosynthesis
Interestingly, research indicated that 1-Methylpyrrolidine-2-acetic acid, a related compound, is not an efficient precursor in the biosynthesis of tropane alkaloids in plants like Erythroxylum coca and Datura innoxia, contrary to what might be expected (Huang et al., 1996).
Chemiluminescence in High-Performance Liquid Chromatography
In analytical chemistry, derivatives of this compound, such as 2-(2-Aminoethyl)-1-methylpyrrolidine, are used as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, offering high sensitivity and specificity (Morita & Konishi, 2002).
Synthesis of Biologically Active Compounds
This compound is also integral in synthesizing key chiral building blocks for various biologically active compounds. For instance, its use in the practical and efficient synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid demonstrates its importance in creating compounds with potential therapeutic applications (Ohigashi et al., 2010).
Antibacterial Agent Synthesis
Further emphasizing its role in medicinal chemistry, it has been used in synthesizing antibacterial agents, particularly those with chiral aminopyrrolidine substituents, where the stereochemistry of the pyrrolidine ring is crucial for maintaining activity (Di Cesare et al., 1992).
Structural Elucidation of Related Compounds
The structural elucidation of related compounds, such as (R)- and rac-2-bromo-3-methylbutyric acid, has been conducted to understand their intermolecular interactions, hydrogen bonding motifs, and solid-state packing modes. This research contributes to the broader understanding of this compound and its analogs (Seidel et al., 2020).
Enantioselective Oxidation
In the field of catalysis, chiral Mn-aminopyridine complexes involving derivatives of this compound have been shown to efficiently catalyze the enantioselective oxidation of arylalkanes, demonstrating the compound's utility in producing enantiomerically enriched products (Talsi et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3R)-1-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGFIWDOHOWUOY-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653184 | |
| Record name | (3R)-1-Methylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952484-55-8 | |
| Record name | (3R)-1-Methylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide](/img/structure/B1387712.png)








![7-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1387726.png)


![6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1387732.png)

